molecular formula C10H12BrN B12836700 (S)-1-(4-Bromophenyl)but-3-en-1-amine

(S)-1-(4-Bromophenyl)but-3-en-1-amine

Cat. No.: B12836700
M. Wt: 226.11 g/mol
InChI Key: QJBPQBRSRNDVJT-JTQLQIEISA-N
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Description

(S)-1-(4-Bromophenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a bromophenyl group attached to a butenyl chain with an amine functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and a suitable amine precursor.

    Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction.

    Reduction and Functionalization: The intermediate is then subjected to reduction and functionalization reactions to introduce the amine group and form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

(S)-1-(4-Bromophenyl)but-3-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of bromine.

    (S)-1-(4-Fluorophenyl)but-3-en-1-amine: Contains a fluorine atom in place of bromine.

    (S)-1-(4-Methylphenyl)but-3-en-1-amine: Features a methyl group instead of bromine.

Uniqueness

(S)-1-(4-Bromophenyl)but-3-en-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, making this compound distinct from its analogs.

Biological Activity

(S)-1-(4-Bromophenyl)but-3-en-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic implications, supported by recent research findings and data tables.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN
  • Molecular Weight : Approximately 226.11 g/mol
  • Structural Features : The compound features a bromophenyl group attached to a butenylamine backbone, with a double bond between the second and third carbon atoms in the butyl chain. This configuration is crucial for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 4-bromoaniline.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Yield and Purity : Recent synthetic routes have reported yields exceeding 85% with high purity levels, making it suitable for further biological evaluations .

This compound exhibits significant biological activity through its interactions with various molecular targets:

  • Neurotransmitter Receptors : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neuropharmacology.
  • Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.0039 mg/mL .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies :
    • A study evaluated various substituted phenyl compounds, including this compound, against bacterial strains. Results indicated notable activity against both S. aureus and E. coli, with growth inhibition zones ranging from 14 to 17 mm .
  • Anticancer Activity :
    • Another investigation focused on the anti-proliferative effects of similar compounds against cancer cell lines such as HepG2 and MCF-7. Compounds showed IC50 values below 25 μM, indicating potent anticancer properties .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the influence of different substituents on biological activity:

Compound NameStructural FeatureUnique Aspects
(S)-1-(3-Chlorophenyl)but-3-en-1-amineChlorine instead of bromineDifferences in electronic properties affecting reactivity
(S)-1-(3-Fluorophenyl)but-3-en-1-amineFluorine atom instead of bromineMay exhibit different pharmacokinetic properties
(R)-1-(4-Bromophenyl)butan-1-amineButan structure instead of butenylDifferent reactivity due to saturation

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1

InChI Key

QJBPQBRSRNDVJT-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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